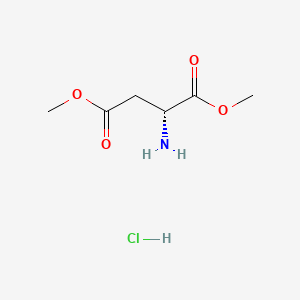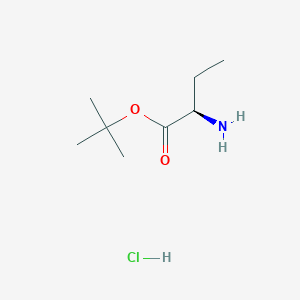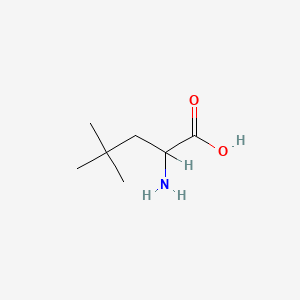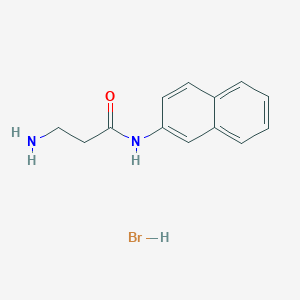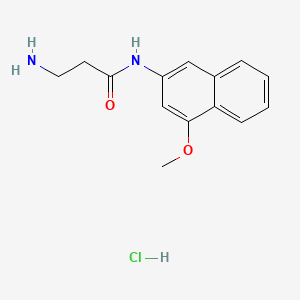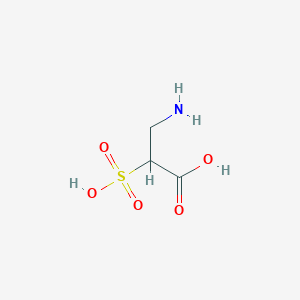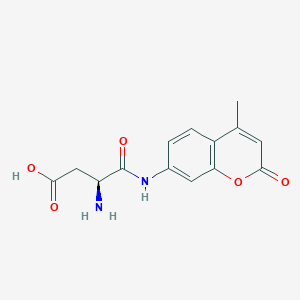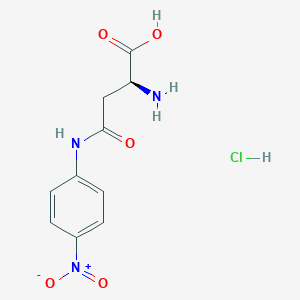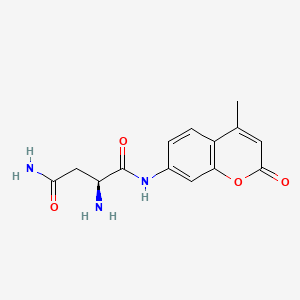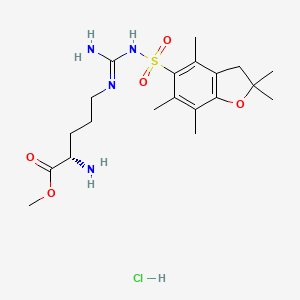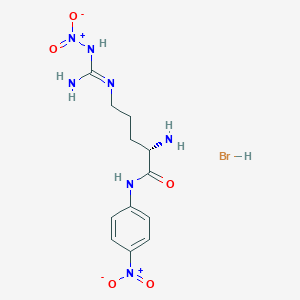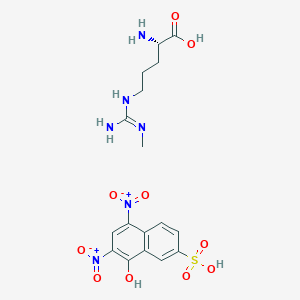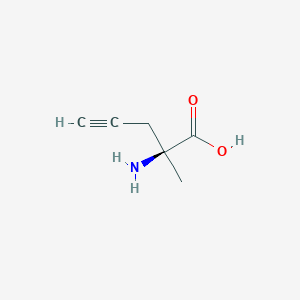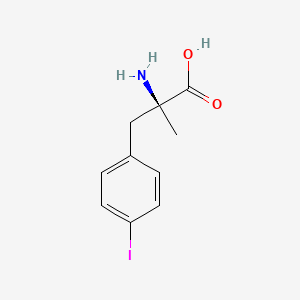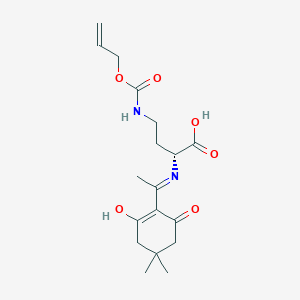
Dde-D-dab(alloc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dde-D-dab(alloc)-OH is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic peptide that has been synthesized using solid-phase peptide synthesis techniques. This compound has shown promising results in various scientific studies, and its potential applications are being explored.
Mecanismo De Acción
The mechanism of action of Dde-D-dab(alloc)-OH is not fully understood. However, it is believed that the compound binds to specific receptors on cancer cells, leading to the internalization of the compound. Once inside the cancer cell, the compound can release the drug payload, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Dde-D-dab(alloc)-OH has been shown to have low toxicity and high stability in vitro. It has also been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. The compound has been shown to have a high binding affinity for specific receptors on cancer cells, leading to the internalization of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Dde-D-dab(alloc)-OH is its potential for targeted drug delivery. The compound has shown a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, one of the limitations of this compound is its complex synthesis process, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on Dde-D-dab(alloc)-OH. One potential direction is the development of new drug delivery systems using this compound. Another potential direction is the use of this compound in imaging techniques to detect cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
In conclusion, Dde-D-dab(alloc)-OH is a synthetic peptide that has shown promising results in various scientific studies. Its potential applications in drug delivery, cancer therapy, and imaging techniques are being explored. The compound has a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. However, its complex synthesis process is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
Dde-D-dab(alloc)-OH is synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The Dde protecting group is used to protect the N-terminus of the peptide chain during the synthesis process. The Alloc protecting group is used to protect the side chain of the amino acid residue.
Aplicaciones Científicas De Investigación
Dde-D-dab(alloc)-OH has been extensively studied for its potential applications in various scientific fields. It has shown promising results in drug delivery, cancer therapy, and imaging techniques. The compound has been shown to have a high affinity for cancer cells, making it a potential candidate for targeted drug delivery. It has also been used in imaging techniques to detect cancer cells.
Propiedades
IUPAC Name |
(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-5-8-26-17(25)19-7-6-12(16(23)24)20-11(2)15-13(21)9-18(3,4)10-14(15)22/h5,12,21H,1,6-10H2,2-4H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSDGSZSUXSVKJ-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@H](CCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dde-D-dab(alloc)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

